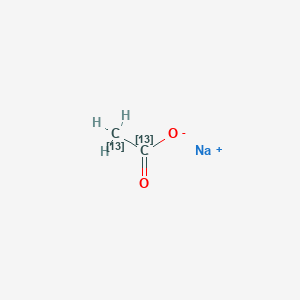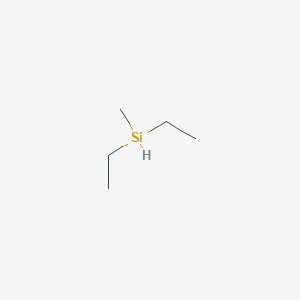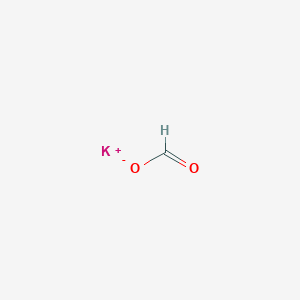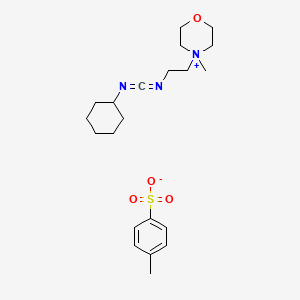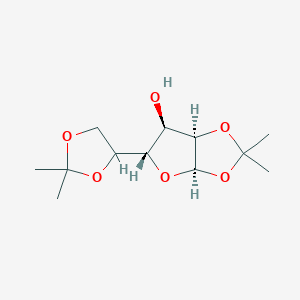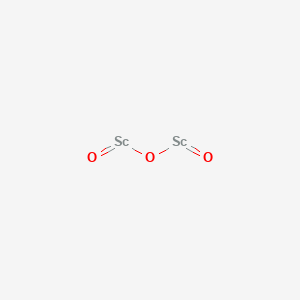
Scandium Oxide Nanopowder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is composed of scandium and oxygen atoms, forming a compound with the chemical formula Sc2O3 . This compound is known for its unique properties, including high thermal stability, high melting point, and excellent electrical conductivity. These properties make it a valuable material in various scientific and industrial applications.
Preparation Methods
Scandium Oxide Nanopowder can be synthesized using several methods, including chemical coprecipitation, spray drying, and sol-gel techniques .
Chemical Coprecipitation: This method involves the precipitation of scandium ions from an aqueous solution of scandium salts using a precipitating agent. The resulting precipitate is then calcined to obtain this compound.
Spray Drying: In this method, a solution containing scandium salts is sprayed into a hot chamber, where the solvent evaporates, leaving behind fine particles of this compound.
Sol-Gel Technique: This involves the hydrolysis and polycondensation of scandium alkoxides to form a gel, which is then dried and calcined to produce this compound.
Chemical Reactions Analysis
Scandium Oxide Nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Scandium Oxide can react with oxygen to form higher oxides under specific conditions.
Reduction: It can be reduced by hydrogen or carbon at high temperatures to form scandium metal.
Substitution: Scandium Oxide can react with acids to form scandium salts and water.
Common reagents used in these reactions include hydrogen, carbon, and various acids such as hydrochloric acid. The major products formed from these reactions include scandium metal and scandium salts.
Scientific Research Applications
Scandium Oxide Nanopowder has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and unique electronic properties.
Biology: this compound is used in the development of bio-nano materials, such as biomarkers and bio-diagnostics.
Medicine: It is used in the development of advanced medical imaging techniques and drug delivery systems.
Industry: this compound is used in the production of high-performance ceramics, fuel cells, and solar energy materials.
Mechanism of Action
The mechanism by which Scandium Oxide Nanopowder exerts its effects is primarily through its high surface area and unique electronic properties . These properties allow it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the regulation of oxygen concentration on the surface of the particles, which enhances their catalytic activity .
Comparison with Similar Compounds
Scandium Oxide Nanopowder can be compared with other similar compounds such as yttrium oxide and aluminum oxide .
Yttrium Oxide: Similar to Scandium Oxide, yttrium oxide is used in the production of high-performance ceramics and as a catalyst in various chemical reactions. Scandium Oxide has a higher thermal stability and melting point.
Aluminum Oxide: Aluminum oxide is widely used in the production of ceramics and as an abrasive material. Scandium Oxide, on the other hand, has unique electronic properties that make it more suitable for use in advanced electronic and photonic materials.
Properties
IUPAC Name |
oxo(oxoscandiooxy)scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sc |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXGAEYDKFCVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sc]O[Sc]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051224 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.910 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12060-08-1 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
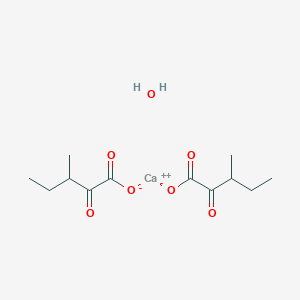
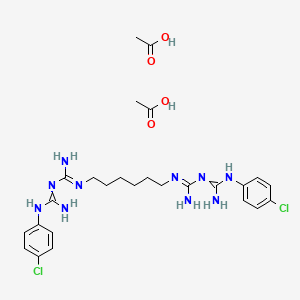
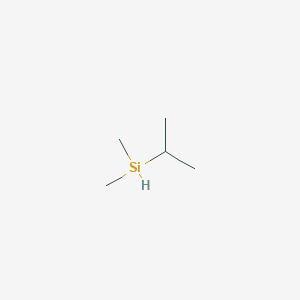


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)

